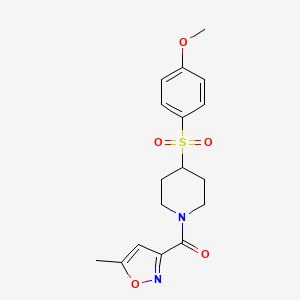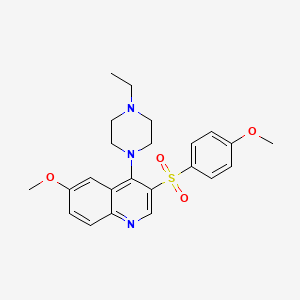
4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline is a quinoline derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of a related compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis . Although the specific synthesis route for the compound is not provided, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular conformations. For instance, in the compound tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and methoxyphenyl rings vary between the two independent molecules in the crystal structure . These structural details are crucial for understanding the molecular interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be complex, as illustrated by the synthetic studies connected with the preparation of 4-cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione. The paper describes several steps and intermediates, highlighting the challenges in achieving the desired transformations . The chemical reactions of quinoline derivatives are influenced by the substituents on the quinoline core and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of a piperazine ring and methoxy groups can affect the compound's solubility, melting point, and ability to form hydrogen bonds, as seen in the crystal structure of the tert-butyl derivative . These properties are important for the compound's application in pharmaceuticals, where solubility and stability are critical factors.
Scientific Research Applications
Fluorescence Applications
Quinoline derivatives have been explored for their fluorescence properties, particularly in the context of zinc(II) detection. A study on analogs of a Zinquin-related fluorophore, which is a specific fluorophore for Zn(II), included the synthesis of quinoline derivatives that exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution. This research demonstrates the potential of quinoline derivatives, including 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline, in developing fluorescent probes for metal ions, which could be valuable in biological and environmental sensing applications (Kimber et al., 2003).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of quinoline-based compounds have been investigated, suggesting potential applications in developing new therapeutic agents. Synthesis and characterization of quinoline-azosulfonanides clubbed molecules revealed that some of these compounds exhibit significant antibacterial and antifungal activities, as well as antitubercular activity against Mycobacterium tuberculosis. This suggests that this compound and its analogs could be explored further for their potential in treating infectious diseases (Iosr Journals, Vora & Vora, 2012).
Mechanism of Action
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25-11-13-26(14-12-25)23-20-15-18(30-3)7-10-21(20)24-16-22(23)31(27,28)19-8-5-17(29-2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDOZMYMSMCPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
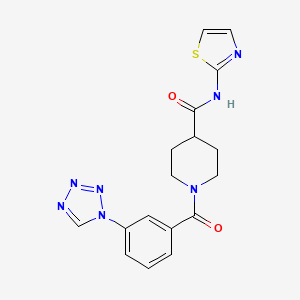
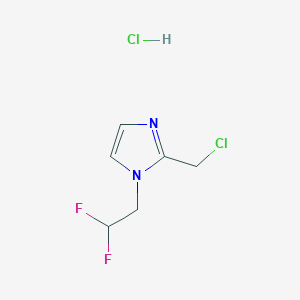
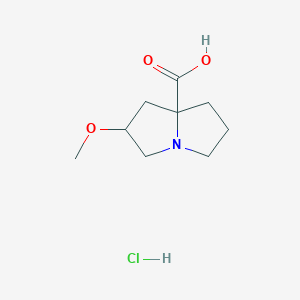
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)

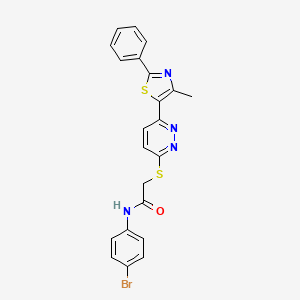

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)

